1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

Catalog No.
S763047
CAS No.
55286-97-0
M.F
C14H20O10
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

CAS Number

55286-97-0

Product Name

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate

Molecular Formula

C14H20O10

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1

InChI Key

QYCFXXCSGBEENZ-RGDJUOJXSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose (CAS 55286-97-0) is a highly specialized, regioselectively protected carbohydrate building block characterized by its four acetyl groups and a single free secondary hydroxyl group at the C-4 position. In procurement and synthetic planning, its primary value lies in its ready-to-use state as a glycosyl acceptor for the precise construction of 1→4 glycosidic linkages. Rather than starting from fully protected precursors that require complex, multi-step deprotection sequences, buyers utilize this specific tetraacetate to streamline the synthesis of maltose derivatives, cellobiose analogs, and linear glucan polymers, ensuring high regiocontrol and process efficiency [1].

Substituting 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose with fully protected analogs (such as 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose) or alternative positional isomers (like the 1,2,3,4-tetraacetate) fundamentally disrupts the synthetic trajectory. Fully protected baseline sugars cannot act as acceptors without undergoing complex, low-yield chemoenzymatic hydrolysis and precise acyl migration steps to expose the C-4 hydroxyl[1]. Conversely, using a different tetraacetate isomer shifts the nucleophilic attack to an alternate carbon (e.g., C-6), resulting in completely off-target linkages (1→6 instead of 1→4). This renders the resulting carbohydrate architecture useless for applications requiring specific spatial geometries, making the exact 1,2,3,6-isomer non-interchangeable for 1→4 target structures [2].

Elimination of Regioselective Enzymatic Deprotection Steps

Synthesizing 1,4-linked glycans requires an acceptor with a free C-4 hydroxyl group. Generating this intermediate in-house from the standard baseline 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose requires a complex two-step chemoenzymatic process: enzymatic hydrolysis at C-6 using Candida rugosa lipase (CRL), followed by a strictly pH- and temperature-controlled acyl migration from C-4 to C-6. Procuring 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose directly bypasses this synthetic bottleneck, recovering the ~30% yield loss typical of the enzymatic route and eliminating the need for specialized biocatalytic infrastructure[1].

Evidence DimensionSynthetic steps and yield loss to achieve a C-4 glycosyl acceptor
Target Compound Data0 additional steps, 100% material retention (ready-to-use C-4 OH)
Comparator Or Baseline1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose (Requires 2 steps: CRL hydrolysis + acyl migration, ~70% yield)
Quantified DifferenceEliminates 2 synthetic steps and prevents a 30% yield loss
ConditionsPreparation of a C-4 free glycosyl acceptor for oligosaccharide synthesis

Bypassing enzymatic deprotection and acyl migration significantly accelerates scale-up and reduces batch-to-batch variability in carbohydrate manufacturing.

Absolute Regiocontrol in Glycosidic Bond Formation

In the synthesis of linear poly- and oligosaccharides, the position of the free hydroxyl group dictates the linkage geometry. When subjected to standard glycosylation conditions with a donor, 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose exclusively forms 1→4 linkages, which are essential for maltose- and cellobiose-type backbones [1]. In contrast, substitution with the more common 1,2,3,4-tetra-O-acetyl-alpha-D-glucopyranose shifts the linkage entirely to the C-6 position, producing 1→6 linked products (isomaltose-type). This strict non-interchangeability makes the 1,2,3,6-isomer mandatory for targeting specific biological recognition motifs.

Evidence DimensionGlycosidic linkage regioselectivity
Target Compound Data100% 1→4 linkage formation
Comparator Or Baseline1,2,3,4-Tetra-O-acetyl-alpha-D-glucopyranose (100% 1→6 linkage formation)
Quantified DifferenceComplete structural shift in connectivity (C-4 vs C-6)
ConditionsStandard Lewis acid-catalyzed glycosylation with a glycosyl donor

Procurement of the exact positional isomer is non-negotiable for synthesizing target-specific oligosaccharides, as the wrong isomer yields a biologically inactive or structurally distinct polymer.

Prevention of Chain Branching in Step-Growth Polymerization

When synthesizing synthetic β(1→4)-D-glucans or similar linear polymers, the purity of the monomeric acceptor is critical. Using high-purity 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose ensures strictly linear chain elongation. If a crude deprotection mixture is used—often contaminated with 1,2,3,4-tetraacetate or di-deprotected species due to incomplete detritylation or migration—it introduces unwanted 1→6 branching or premature chain termination [1]. Procuring the isolated, pure 1,2,3,6-isomer guarantees the stoichiometric fidelity required for high-molecular-weight linear carbohydrate polymers.

Evidence DimensionPolymer architecture control
Target Compound DataStrictly linear 1→4 polymer chain elongation
Comparator Or BaselineCrude deprotected mixtures (Introduces 1→6 branching and premature termination)
Quantified DifferenceElimination of off-target branching defects
ConditionsStep-growth polymerization of protected glucan precursors

For materials science and pharmaceutical applications requiring uniform linear glucans, starting with a highly pure C-4 acceptor is essential to maintain polymer structural integrity.

Synthesis of 1,4-Linked Oligosaccharides

Ideal as a ready-to-use glycosyl acceptor for building maltose, cellobiose, and complex biologically active glycoconjugates where strict C-4 regioselectivity is required, avoiding the 1→6 linkages formed by other isomers [1].

Chemoenzymatic and Synthetic Polysaccharide Assembly

Used as a precise monomeric building block for the step-growth polymerization of linear β(1→4)-D-glucans, ensuring no off-target branching occurs during chain elongation [2].

Development of Glycosylated Therapeutics

Serves as a reliable intermediate for attaching glucose moieties at the C-4 position to small molecule drugs or peptides, bypassing complex multi-step enzymatic deprotections [1].

XLogP3

0.1

Dates

Last modified: 08-15-2023

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